2-(4-Methoxyphenyl)pent-4-enenitrile

描述

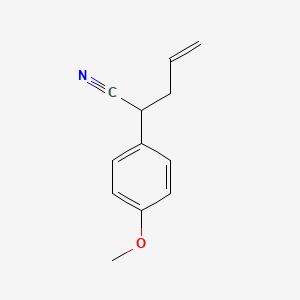

Structure

3D Structure

属性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

2-(4-methoxyphenyl)pent-4-enenitrile |

InChI |

InChI=1S/C12H13NO/c1-3-4-11(9-13)10-5-7-12(14-2)8-6-10/h3,5-8,11H,1,4H2,2H3 |

InChI 键 |

BAZHMASCXZLODF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C(CC=C)C#N |

产品来源 |

United States |

Reactivity, Mechanistic Investigations, and Synthetic Utility of 2 4 Methoxyphenyl Pent 4 Enenitrile

Transformation Chemistry of the Nitrile Functionality

The nitrile group is a cornerstone of synthetic organic chemistry, offering a gateway to a variety of other functional groups. In 2-(4-methoxyphenyl)pent-4-enenitrile, the nitrile is positioned at a benzylic-like position, which can influence its reactivity.

Hydrolysis and Reduction Pathways

The conversion of the nitrile group in this compound to other functional groups typically proceeds through hydrolysis or reduction pathways.

Hydrolysis: The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. Acidic or basic conditions are generally employed to facilitate this transformation. For this compound, hydrolysis under controlled acidic or basic conditions would be expected to proceed without affecting the terminal alkene.

Reduction: The reduction of the nitrile functionality provides a direct route to primary amines. acsgcipr.org A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for the complete reduction of nitriles to primary amines. chemistrysteps.comyoutube.commasterorganicchemistry.comucalgary.ca Catalytic hydrogenation, using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), also serves as an efficient method for this transformation. wikipedia.org It is important to note that under certain catalytic hydrogenation conditions, the terminal alkene may also be reduced. However, selective reduction of the nitrile in the presence of an alkene can often be achieved by careful selection of the catalyst and reaction conditions. organic-chemistry.org For instance, certain rhodium complexes have been shown to reduce the nitrile group more readily than an isolated double bond. thieme-connect.de

The following table summarizes common reduction methods for nitriles and their potential applicability to this compound.

| Reagent/Catalyst | Product | Potential for Alkene Reduction | Reference |

| LiAlH₄ | Primary Amine | Low | chemistrysteps.comyoutube.commasterorganicchemistry.comucalgary.ca |

| H₂/Raney Nickel | Primary Amine | High | wikipedia.org |

| H₂/Pd/C | Primary Amine | Moderate to High | acsgcipr.org |

| H₂/PtO₂ | Primary Amine | Moderate to High | wikipedia.org |

| Sodium Borohydride/CoCl₂ | Primary Amine | Low | wikipedia.org |

Derivatization to Carboxylic Acids, Amides, and Amines

The nitrile group of this compound serves as a versatile precursor for the synthesis of carboxylic acids, amides, and amines.

Carboxylic Acids: Complete hydrolysis of the nitrile under either acidic or basic conditions, followed by acidification, will yield 2-(4-methoxyphenyl)pent-4-enoic acid. google.com This transformation is a robust and widely used method in organic synthesis.

Amides: Partial hydrolysis of the nitrile functionality under carefully controlled conditions can lead to the formation of the corresponding amide, 2-(4-methoxyphenyl)pent-4-enamide. This can be achieved using various reagents, including acid or base catalysis with controlled reaction times and temperatures.

Amines: As discussed in the reduction pathways, the most direct route to the corresponding primary amine, 2-(4-methoxyphenyl)pent-4-en-1-amine, is through the reduction of the nitrile group. acsgcipr.orgwikipedia.orgorganic-chemistry.org This transformation is highly valuable as it introduces a basic nitrogen atom into the molecule, opening up further avenues for derivatization.

The following table outlines the derivatization pathways for the nitrile functionality of this compound.

| Derivative | Synthetic Pathway | Reagents |

| 2-(4-Methoxyphenyl)pent-4-enoic acid | Complete Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ |

| 2-(4-Methoxyphenyl)pent-4-enamide | Partial Hydrolysis | H₂O, acid or base catalyst |

| 2-(4-Methoxyphenyl)pent-4-en-1-amine | Reduction | LiAlH₄ or H₂/catalyst |

Reactivity of the Pent-4-ene Moiety

The terminal alkene in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and metathesis reactions.

Electrophilic Additions to the Alkene

The double bond of the pent-4-ene moiety readily undergoes electrophilic addition reactions. youtube.comyoutube.comyoutube.com The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond would result in the formation of a halomethyl derivative. Following Markovnikov's rule, the hydrogen atom would add to the terminal carbon (C5), and the halogen would add to the internal carbon (C4), leading to the formation of 4-halo-2-(4-methoxyphenyl)pentanenitrile. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regiochemical outcome.

Hydration: Acid-catalyzed hydration of the alkene would lead to the formation of an alcohol. In accordance with Markovnikov's rule, the hydroxyl group would add to the more substituted carbon (C4), yielding 4-hydroxy-2-(4-methoxyphenyl)pentanenitrile.

The following table provides examples of electrophilic addition reactions on the pent-4-ene moiety.

| Reagent | Product | Regioselectivity |

| HBr | 4-Bromo-2-(4-methoxyphenyl)pentanenitrile | Markovnikov |

| H₂O/H⁺ | 4-Hydroxy-2-(4-methoxyphenyl)pentanenitrile | Markovnikov |

Pericyclic Reactions, including Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not affected by catalysts or changes in solvent. chemistrysteps.com The pent-4-ene moiety of this compound can participate in such reactions, particularly cycloadditions.

Diels-Alder Reaction: While the isolated double bond of the pent-4-ene moiety is not a diene, it can act as a dienophile in Diels-Alder reactions with a suitable conjugated diene. This [4+2] cycloaddition would lead to the formation of a six-membered ring.

1,3-Dipolar Cycloaddition: The alkene can also undergo 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. researchgate.net For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. These reactions are highly valuable for the construction of five-membered heterocyclic rings.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of alkene fragments. harvard.edu The terminal alkene of this compound makes it a suitable substrate for various metathesis reactions.

Ring-Closing Metathesis (RCM): If the molecule were to contain another double bond at an appropriate distance, intramolecular RCM could be employed to form a cyclic structure. acs.orgnorthwestern.edunih.govnih.gov

Cross-Metathesis (CM): The compound can undergo cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs' or Schrock's catalyst. akshatrathi.combeilstein-journals.org For example, cross-metathesis with acrylonitrile (B1666552) could potentially lead to the formation of a dinitrile, although the reaction may be influenced by the electronic nature of the nitrile group. researchgate.netrsc.org This reaction provides a powerful tool for the formation of new carbon-carbon double bonds and the synthesis of more complex molecules.

Radical Reactions and Controlled Polymerization Potential

There is no specific information available in the scientific literature regarding the participation of this compound in radical reactions or its potential for controlled polymerization. While allylic compounds can, in principle, undergo radical polymerization, the specific behavior of this compound, including reaction kinetics, polymer properties, and the potential for control over the polymerization process, has not been reported.

Role as a Key Intermediate in Complex Molecule Synthesis

Detailed studies outlining the role of this compound as a key intermediate in the synthesis of more complex molecules are not present in the available literature.

Precursor in Heterocyclic Scaffold Construction

No specific examples or methodologies have been published that utilize this compound as a precursor for the construction of heterocyclic scaffolds.

Building Block for Natural Product Analogues and Bioactive Compound Synthesis

There are no documented instances of this compound being used as a building block in the synthesis of natural product analogues or other bioactive compounds.

Stereochemical Implications in Downstream Synthetic Transformations

As there are no reported downstream synthetic transformations involving this compound, the stereochemical implications remain uninvestigated. The presence of a stereocenter at the carbon bearing the methoxyphenyl and nitrile groups suggests that its stereochemistry could influence the outcomes of subsequent reactions, but no studies have been published to confirm this.

Investigating Reaction Mechanisms

Mechanistic investigations involving this compound have not been a subject of published research. Therefore, there is no available data on the mechanisms of its potential reactions.

Analytical Methodologies for Academic Research on 2 4 Methoxyphenyl Pent 4 Enenitrile

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation and quantification of 2-(4-Methoxyphenyl)pent-4-enenitrile from reaction mixtures and for the determination of its stereochemical purity.

Chiral Chromatography for Enantiomeric Excess Determination

The stereocenter at the C2 position of this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for determining the enantiomeric excess (e.e.) of a scalemic mixture. The selection of the CSP is critical and is typically based on polysaccharide derivatives, such as cellulose or amylose, coated on a silica support.

For analogous compounds, chiral columns like Daicel Chiralpak AD-H or Chiralcel OD-H have proven effective. A typical mobile phase would consist of a mixture of n-hexane and isopropanol, with the ratio adjusted to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the methoxyphenyl chromophore exhibits strong absorbance, typically around 230 nm.

Hypothetical Data Table for Chiral HPLC Separation:

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.2 min |

This data is illustrative and based on methods used for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Standard reverse-phase HPLC is a robust method for assessing the purity of this compound and for its quantification in various matrices. A C18 column is typically employed for this purpose, offering excellent separation based on hydrophobicity.

The mobile phase usually consists of a gradient of an aqueous solvent (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. This allows for the efficient elution of the compound while separating it from potential impurities, starting materials, or byproducts. Quantification can be achieved by creating a calibration curve with standards of known concentration.

Illustrative HPLC Purity Assessment Parameters:

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 230 nm and 254 nm |

This table represents a typical method for purity analysis of aromatic nitriles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a powerful technique for the analysis of volatile compounds and can be used to identify and quantify this compound, particularly in the context of reaction monitoring or for the analysis of volatile byproducts. The compound's volatility allows it to be readily analyzed by GC.

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that acts as a "fingerprint" for identification. Common fragmentation patterns for this molecule would likely involve the loss of the allyl group, the cyano group, and fragmentation of the methoxyphenyl ring.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for the definitive structural confirmation of this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules. For this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton networks within the molecule, such as the protons of the pentenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons on C2 to the carbons of the methoxyphenyl ring and the cyano group.

Expected Key 2D NMR Correlations:

| Proton (¹H) | Correlated Carbon (¹³C) in HMBC |

| H2 | C1 (cyano), C3, C4, Aromatic C1' |

| H5 | C3, C4 |

| OCH₃ | Aromatic C4' |

This table highlights expected long-range correlations for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Studies

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

The high resolution of the instrument can distinguish between ions of very similar masses, providing a high degree of confidence in the assigned molecular formula. This technique is also invaluable in mechanistic studies, where it can be used to identify reaction intermediates and products by accurately determining their elemental compositions.

HRMS Data Example:

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Calculated Mass [M+H]⁺ | 188.1075 |

| Measured Mass [M+H]⁺ | 188.1073 |

| Mass Accuracy | < 2 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

This data illustrates the high accuracy of HRMS in elemental composition determination.

In-situ Reaction Monitoring Techniques (e.g., IR, NMR, UV-Vis spectroscopy during reaction progress)

The synthesis of this compound, typically achieved through the allylation of (4-methoxyphenyl)acetonitrile, can be meticulously tracked in real-time using in-situ spectroscopic techniques. These Process Analytical Technology (PAT) tools are instrumental in understanding reaction kinetics, identifying intermediates, and determining reaction endpoints, thereby enhancing process control and efficiency. mt.comwikipedia.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of this reaction in real-time. americanpharmaceuticalreview.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, continuous spectral data can be acquired. The reaction progress is monitored by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For the synthesis of this compound, key spectral regions of interest include:

Disappearance of Reactant Peak: The C-H stretching vibration of the benzylic methylene group (CH2) in (4-methoxyphenyl)acetonitrile.

Appearance of Product Peaks: The C=C stretching vibration of the newly introduced allyl group (around 1640 cm⁻¹) and the C-H stretching and bending vibrations associated with the terminal vinyl group of the product.

Nitrile Group Peak: The C≡N stretching frequency (typically around 2240-2260 cm⁻¹) may experience a slight shift upon conversion of the starting material to the product, which can also be tracked.

This real-time data allows for the precise determination of the reaction's completion, preventing the formation of impurities due to prolonged reaction times or excessive heating. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information, making it an invaluable technique for reaction monitoring. uvic.cachemrxiv.org The use of flow-NMR systems or the placement of NMR-compatible reaction tubes directly in the spectrometer allows for the acquisition of spectra at regular intervals. chemrxiv.org For this specific synthesis, ¹H NMR is particularly useful:

The disappearance of the characteristic singlet corresponding to the two benzylic protons of (4-methoxyphenyl)acetonitrile is a clear indicator of reactant consumption.

The concurrent appearance of new, distinct signals for the product confirms its formation. These include the multiplet for the newly formed methine proton (CH), as well as the complex multiplets corresponding to the protons of the allyl group (-CH₂-CH=CH₂). By integrating the signals of both the reactant and the product, a quantitative assessment of the reaction conversion over time can be established, enabling detailed kinetic analysis. chemrxiv.orgnih.gov

| Technique | Parameter/Functional Group Monitored | Expected Spectral Change | Key Advantages |

|---|---|---|---|

| FTIR Spectroscopy | C-H stretch (benzylic CH₂) of reactant; C=C stretch (allyl) of product | Decrease in reactant peak intensity; Increase in product peak intensity | High specificity for functional groups; robust for slurry and solution-phase reactions. |

| NMR Spectroscopy | Benzylic protons of reactant; Methine and allyl protons of product | Disappearance of reactant singlet; Appearance of new product multiplets | Provides detailed structural information; highly quantitative for kinetic analysis. uvic.ca |

| UV-Vis Spectroscopy | Methoxyphenyl chromophore | Subtle shift in λmax; change in absorbance proportional to concentration | High sensitivity; simple instrumentation; useful for detecting conjugated impurities. sapub.org |

Development and Validation of Robust Analytical Procedures for Process Monitoring and Product Characterization

To ensure the quality, purity, and consistency of this compound, robust analytical procedures must be developed and validated. This is crucial for both monitoring the manufacturing process and characterizing the final product. The validation process demonstrates that the analytical procedure is suitable for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). europa.euasean.org A common method for assay and impurity determination is High-Performance Liquid Chromatography (HPLC).

Method Development: A typical method for a compound like this compound would involve a reversed-phase HPLC system with UV detection.

Column: A C18 stationary phase is commonly used for its ability to separate moderately polar to nonpolar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be optimized to achieve good separation between the main compound, starting materials, and any potential byproducts.

Detection: The UV detector wavelength would be set at the λmax of the methoxyphenyl chromophore to ensure maximum sensitivity.

Method Validation: Once developed, the method undergoes a rigorous validation process to assess its performance characteristics. asean.orgnih.gov

Specificity: This ensures that the signal measured is unequivocally from the compound of interest. It is demonstrated by showing that there is no interference from other components such as impurities, degradation products, or starting materials at the retention time of the analyte peak. Peak purity analysis using a photodiode array (PDA) detector is a common approach. europa.eu

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a reference standard across a specified range. The results are evaluated by calculating the correlation coefficient (r) and y-intercept of the regression line, which should meet predefined acceptance criteria (e.g., r ≥ 0.999). asean.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80% to 120% of the target concentration. asean.org

Accuracy: Accuracy is the closeness of the test results to the true value. It is assessed by analyzing samples spiked with known amounts of the analyte (recovery studies). The agreement between the measured value and the true value is expressed as percent recovery, which should fall within a narrow range (e.g., 98.0% to 102.0%). europa.eu

Precision: This parameter expresses the variability of the results. It is evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval (intra-assay precision). It is typically assessed by performing multiple measurements (e.g., n=6) of a single homogenous sample, with a relative standard deviation (RSD) of ≤2% often being the target. asean.org

Intermediate Precision: This evaluates the effect of random events on precision within the same laboratory, such as different days, different analysts, or different equipment. asean.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. These are crucial for the analysis of impurities.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak is pure and free from interference from matrix/impurities. europa.eu |

| Linearity | To confirm a proportional relationship between signal and concentration. | Correlation coefficient (r) ≥ 0.999. |

| Range | To define the concentration interval where the method is valid. | Typically 80-120% of the assay test concentration. asean.org |

| Accuracy | To determine how close the measured value is to the true value. | Recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability) | To assess variability with repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. asean.org |

| Robustness | To evaluate the method's reliability with minor parameter changes. | No significant impact on results from small, deliberate variations. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-methoxyphenyl)acetonitrile |

| Acetonitrile |

Future Research Directions and Emerging Paradigms in the Study of 2 4 Methoxyphenyl Pent 4 Enenitrile

Exploration of Novel Catalytic Systems for Sustainable and Green Synthesis

Future synthetic strategies for 2-(4-Methoxyphenyl)pent-4-enenitrile will likely prioritize sustainability and green chemistry principles. This involves moving away from stoichiometric reagents and harsh reaction conditions towards more environmentally benign catalytic systems.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as nitrile hydratases, nitrilases, or aldoxime dehydratases, presents a significant opportunity for green synthesis. journals.co.zamdpi.comnih.govnih.gov These biocatalysts operate under mild aqueous conditions, offering high selectivity and reducing the generation of hazardous waste. journals.co.za Research could focus on identifying or engineering enzymes that can construct the this compound scaffold from renewable feedstocks, such as biomass-derived aldehydes. mdpi.comnih.govacs.org

Heterogeneous Catalysis: The development of robust, recyclable heterogeneous catalysts is crucial for sustainable industrial processes. Research may focus on designing catalysts based on earth-abundant metals to replace precious metal catalysts often used in nitrile synthesis. These systems offer the advantage of easy separation from the reaction mixture, simplifying purification and minimizing waste. researchgate.net

Ionic Liquids: Ionic liquids can serve as both catalysts and green reaction media, potentially enhancing reaction rates and selectivity in the synthesis of nitriles from aldehydes. acs.org

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratases) | Mild aqueous conditions, high selectivity, cyanide-free route, use of renewable feedstocks. journals.co.zamdpi.comnih.gov | Enzyme discovery and engineering for substrate specificity. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. researchgate.net | Development of catalysts from earth-abundant, non-toxic metals. |

| Ionic Liquids | Dual role as catalyst and solvent, enhanced reaction rates, potential for recyclability. acs.org | Design of task-specific ionic liquids with high catalytic efficiency. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries. stolichem.comseqens.comchemanager-online.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and streamlined scalability.

Future Directions:

Continuous Flow Synthesis: Developing a continuous flow process for this compound would enable safer and more efficient production. seqens.commt.com The small reactor volumes in flow systems are particularly advantageous for managing potentially hazardous reactions. stolichem.com This approach allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purity. mt.comresearchgate.net

Automated Synthesis Platforms: Integrating flow chemistry with automated platforms controlled by robotics and AI can accelerate process optimization and the discovery of new derivatives. innovationnewsnetwork.combiovanix.comatomfair.comresearchgate.net Such systems can perform multi-step syntheses and real-time analysis, significantly reducing development time. innovationnewsnetwork.combiovanix.commerckmillipore.com Researchers could use these platforms to rapidly screen different catalysts and reaction conditions for the synthesis of this compound and then explore its subsequent transformations in a "telescoped" sequence without isolating intermediates. stolichem.com

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents or exothermic reactions. | stolichem.commt.com |

| Precise Control | Superior control over parameters like temperature, pressure, and mixing leads to better reproducibility and higher yields. | seqens.commt.com |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling batch reactors. | seqens.comresearchgate.net |

| Automation | Easily integrated with automated systems for high-throughput screening, optimization, and on-demand production. | innovationnewsnetwork.comatomfair.com |

Development of New Transformations Based on the Pent-4-enenitrile Scaffold

The this compound molecule is a versatile building block due to its two reactive functional groups: the nitrile and the terminal alkene. rug.nlduq.edu Future research will undoubtedly focus on leveraging this dual reactivity to synthesize a diverse range of more complex molecules.

Potential Transformations:

Nitrile Group Chemistry: The nitrile group can be converted into a variety of other functional groups, including primary amines (via reduction), amides and carboxylic acids (via hydrolysis), and tetrazoles. journals.co.zarug.nl These transformations open pathways to compounds with potential applications in pharmaceuticals and materials science.

Alkene Group Chemistry: The terminal alkene provides a handle for numerous reactions. For instance, hydroformylation could introduce an aldehyde group, while olefin metathesis could be used to couple the molecule with other alkenes. Copper-catalyzed cross-dehydrogenative coupling could transform the olefin into a γ,δ-unsaturated nitrile. nih.gov

Tandem/Domino Reactions: A particularly exciting avenue is the development of tandem reactions that modify both the nitrile and alkene groups in a single synthetic operation. For example, a reductive cyclization could yield novel heterocyclic structures. The selective 1,4-hydride addition to α,β-unsaturated nitriles can generate keteniminate intermediates, which can be trapped for further C-C bond formation. umich.edu

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting chemical reactivity and guiding experimental design. unimelb.edu.au

Applications in Research:

Reactivity Prediction: DFT calculations can be used to model the electronic structure of this compound and predict the reactivity of its nitrile and alkene functionalities. nih.govacs.org This can help foresee the outcomes of reactions, such as cycloadditions, and understand site- and regioselectivity. unimi.itacs.org

Mechanism Elucidation: Computational modeling can elucidate complex reaction mechanisms, helping researchers to optimize conditions and design more efficient catalysts. For example, DFT can be used to calculate the activation energies of different reaction pathways, identifying the most favorable route. nih.govacs.org

Catalyst Design: By modeling the interaction between the substrate and a potential catalyst, researchers can rationally design new catalysts with enhanced activity and selectivity for the synthesis of this compound.

Investigation into Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent frontier areas in green chemistry, using light or electricity to drive chemical reactions under mild conditions. researchgate.net

Emerging Paradigms:

Electrocatalytic Synthesis: Electrosynthesis offers a sustainable alternative to conventional methods that rely on chemical oxidants or reductants. Research could explore the direct electrosynthesis of this compound from simple precursors like primary alcohols and ammonia (B1221849) using inexpensive metal catalysts such as nickel. rsc.orgresearchgate.netchemrxiv.orgrsc.org Another approach could involve the electrocatalytic coupling of nitrate (B79036) ions with aldehydes. acs.org The reaction proceeds through a sequence of dehydrogenation, imination, and further dehydrogenation. rsc.orgrsc.org

Photocatalytic Transformations: Visible-light photocatalysis can enable novel transformations that are difficult to achieve with traditional thermal methods. Future work could investigate the photocatalytic cyanation of C-H bonds or the merger of photoredox and copper catalysis to synthesize derivatives of the target molecule. researchgate.netorganic-chemistry.org These methods often operate at room temperature and can avoid the use of toxic cyanating agents. organic-chemistry.org

| Methodology | Principle | Potential Precursors | Key Advantages | Reference |

|---|---|---|---|---|

| Electrocatalysis | Uses electrical energy to drive oxidation/reduction reactions. | Primary alcohols, ammonia, aldehydes, nitrates. | Avoids chemical oxidants/reductants, mild conditions, uses green electricity. | rsc.orgresearchgate.netacs.org |

| Photocatalysis | Uses light to generate reactive intermediates. | Alkyl halides, carboxylic acids, methylarenes. | Mild reaction conditions, high selectivity, novel reactivity. | researchgate.netorganic-chemistry.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。